2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is an organic compound with a complex structure that includes a methoxy group, a thiazole ring, and an acetamide group
Scientific Research Applications
2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Future Directions
The future directions for research on “2-methoxy-N-(4-(p-tolyl)thiazol-2-yl)acetamide” and similar compounds could include further exploration of their biological activities and potential applications in medicine . Additionally, more studies could be conducted to understand their synthesis, chemical reactions, and mechanisms of action in more detail.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities . They have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Mode of Action
Thiazole derivatives have been found to interact with multiple receptors, which can lead to a variety of biological responses . For instance, some thiazole derivatives have been found to inhibit tubulin polymerization, which can lead to anticancer effects .
Biochemical Pathways
Given the broad range of biological activities associated with thiazole derivatives, it is likely that multiple pathways are affected .
Result of Action
Given the broad range of biological activities associated with thiazole derivatives, it is likely that this compound has multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 4-methylphenyl thiazole with methoxyacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the acetamide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
- N-(4-Methoxy-2-methylphenyl)acetamide
- 2-Methoxy-4-methylphenol
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Compared to similar compounds, it may exhibit different chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-9-3-5-10(6-4-9)11-8-18-13(14-11)15-12(16)7-17-2/h3-6,8H,7H2,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXHTMKGJLHZAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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